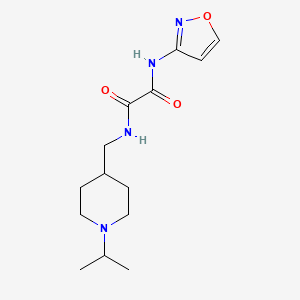

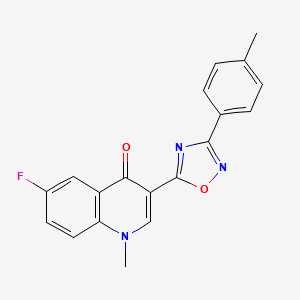

![molecular formula C15H15N3O3S2 B2810414 3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097912-45-1](/img/structure/B2810414.png)

3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes several interesting substructures: a thiophen-2-yl group, a 1,3-thiazole-2-carbonyl group, a pyrrolidin-3-yl group, and a 1,3-oxazolidin-2-one group . Each of these groups is known to have interesting chemical properties and biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, the synthesis of similar structures often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including structures similar to the compound , have been synthesized and evaluated for their biological activities. Notably, a novel series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles and 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]-2,3-dihydrothiazol-3-amines have shown promising anticancer activity against colon carcinoma (HCT-116) and liver carcinoma (HEPG2-1) cell lines (Gomha et al., 2015).

Antimicrobial Properties

Research into thiazole and oxazolidinone derivatives has uncovered their potential in combating microbial infections. A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting the versatility of thiazole derivatives in antimicrobial research (Sapijanskaitė-Banevič et al., 2020).

Synthesis and Chemical Properties

The synthesis of thiazole and oxazolidinone derivatives, including the compound of interest, involves various chemical reactions that yield compounds with potential applications in different fields of research. For instance, the preparation and evaluation of phosphonic acid analogues of proline and their biological evaluation as δ1-Pyrroline-5-carboxylate reductase inhibitors demonstrate the compound's relevance in enzymatic inhibition studies (Qian et al., 2018).

Corrosion Inhibition

The derivative of oxazolidin-5-one, investigated for its corrosion inhibition performance for carbon steel, showcases the utility of such compounds beyond biological applications. Quantum mechanical calculations have demonstrated that these derivatives can adsorb on metal surfaces, offering protection against corrosion, which has implications for materials science and engineering (Kubba & Al-Joborry, 2021).

Mechanism of Action

Target of Action

For instance, the thiophene and indole moieties are known to bind with high affinity to multiple receptors , and the pyrrolidine group has been associated with increased mobility in certain protein structures .

Mode of Action

For example, the catechol moiety (2,4-dihydroxyl groups) has been found to play a crucial role in tyrosinase inhibition .

Biochemical Pathways

Compounds with similar functional groups have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of functional groups such asthiophene and indole in the compound suggests that it may have broad-spectrum biological activities .

Result of Action

Compounds with similar functional groups have been associated with a variety of biological effects, including inhibition of certain enzymes and increased mobility in certain protein structures .

properties

IUPAC Name |

3-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c19-14(13-16-11(9-23-13)12-2-1-7-22-12)17-4-3-10(8-17)18-5-6-21-15(18)20/h1-2,7,9-10H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMQLEYSKXQZEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)C3=NC(=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

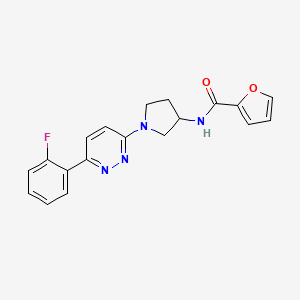

![3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2810332.png)

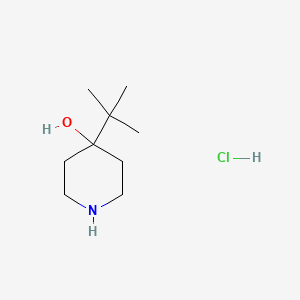

![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2810335.png)

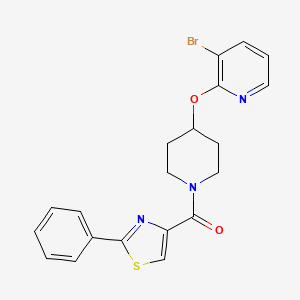

![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2810338.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)

![2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B2810349.png)

![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)